molecular formula C19H18BrNO3 B11698037 3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11698037
M. Wt: 388.3 g/mol
InChI Key: UDVACDMBVMFRSO-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group and an ethoxyphenyl group attached to a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable aromatic precursor.

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized by reacting an appropriate phenol derivative with an ethylating agent.

    Cyclization to Form Pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediates to form the pyrrolidine-2,5-dione core under specific reaction conditions, such as the use of a strong base or acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of bromophenyl and ethoxyphenyl groups attached to the pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H18BrNO3/c1-2-24-17-9-7-16(8-10-17)21-18(22)12-14(19(21)23)11-13-3-5-15(20)6-4-13/h3-10,14H,2,11-12H2,1H3

InChI Key

UDVACDMBVMFRSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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